Cas no 194930-00-2 ((S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6))

(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) is a deuterium-labeled isotopologue of rivastigmine, a cholinesterase inhibitor used in Alzheimer's disease research. The incorporation of six deuterium atoms at the N,N-dimethyl positions enhances metabolic stability, making it valuable for pharmacokinetic and drug metabolism studies. The L-tartrate salt form ensures improved solubility and handling. This labeled compound is particularly useful as an internal standard in LC-MS/MS assays, minimizing matrix effects and improving analytical precision. Its high isotopic purity (>98%) and well-characterized structure support reliable quantification in biological matrices. The product is essential for tracer studies, enabling precise investigation of rivastigmine’s absorption, distribution, and elimination profiles.
(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) structure
194930-00-2 structure
Product name:(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6)
CAS No:194930-00-2
MF:C18H22D6N2O8
Molecular Weight:406.461
CID:1074459
PubChem ID:76973134

(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) 化学的及び物理的性質

名前と識別子

    • [2H6]-Rivastigmine tartrate
    • (R)-Rivastigmine-d6 Tartrate Salt
    • Rivastigmine D6
    • (R)-Rivastigmine D6 Tartrate Salt
    • (S)-Rivastigmine-d6 tartrate
    • (S)-(-)-RIVASTIGMINE-D6 L-TARTRATE
    • HY-11017AS
    • [3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid
    • AKOS040740644
    • MS-26968
    • Rivastigmine-d6 (tartrate)
    • (S)-Rivastigmine (D6 tartrate)
    • 3-[(1S)-1-[bis(D3)methylamino]ethyl]phenyl N-ethyl-N-methylcarbamate
    • Rivastigmine D6 Tartrate
    • (S)-Rivastigmine D6 tartrate
    • F91297
    • (S)-Rivastigmine D6 Tartrate Salt
    • 194930-00-2
    • 1ST11179D6
    • (S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6)
    • インチ: InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3;
    • InChIKey: GWHQHAUAXRMMOT-XVXYZIQCSA-N
    • SMILES: O=C(OC1=CC=CC([C@@H](C)N(C([2H])([2H])[2H])C([2H])([2H])[2H])=C1)N(CC)C.O=C(O)[C@H](O)[C@@H](O)C(O)=O

計算された属性

  • Exact Mass: 406.222226g/mol
  • Surface Charge: 0
  • 水素結合ドナー数: 4
  • Hydrogen Bond Acceptor Count: 9
  • 回転可能化学結合数: 8
  • Exact Mass: 406.222226g/mol
  • 単一同位体質量: 406.222226g/mol
  • Topological Polar Surface Area: 148Ų
  • Heavy Atom Count: 28
  • 複雑さ: 402
  • 同位体原子数: 6
  • 原子立体中心数の決定: 3
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 2

じっけんとくせい

  • PSA: 147.84000
  • LogP: 0.63710

(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) Security Information

  • 储存条件:Please store the product under the recommended conditions in the Certificate of Analysis.

(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
R541001-10mg
(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6)
194930-00-2
10mg
$ 1028.00 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R911969-1mg
Rivastigmine-d6 tartrate
194930-00-2 98%
1mg
¥9,446.00 2022-08-31
Key Organics Ltd
MS-26968-1mg
(S)-Rivastigmine-d6 tartrate
194930-00-2 >90%
1mg
£598.40 2025-02-09
A2B Chem LLC
AE81568-1mg
Rivastigmine D6
194930-00-2 ≥99% deuterated forms (d1-d6)
1mg
$438.00 2024-04-20
1PlusChem
1P00AC74-5mg
Rivastigmine D6
194930-00-2 99%
5mg
$1295.00 2024-06-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54228-1mg
(R)-Rivastigmine D6 tartrate
194930-00-2 98%
1mg
¥3146.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54228-5mg
(R)-Rivastigmine D6 tartrate
194930-00-2 98%
5mg
¥13486.00 2023-09-07
1PlusChem
1P00AC74-1mg
Rivastigmine D6
194930-00-2 ≥99% deuterated forms (d1-d6)
1mg
$414.00 2025-02-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13446-1 mg
(R)-Rivastigmine D6 tartrate
194930-00-2
1mg
¥2950.00 2022-04-26
TRC
R541001-5mg
(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6)
194930-00-2
5mg
$ 615.00 2023-09-06

(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) 関連文献

(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6)に関する追加情報

Research Update on (S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) and Its Relevance to 194930-00-2

The compound (S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) is a deuterium-labeled derivative of Rivastigmine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The incorporation of deuterium atoms (d6) at the N,N-dimethyl positions enhances the metabolic stability of the molecule, making it a valuable tool for pharmacokinetic and pharmacodynamic studies. The CAS number 194930-00-2 is associated with Rivastigmine, and its deuterated analog has gained attention in recent research due to its potential applications in drug development and biomarker studies.

Recent studies have focused on the synthesis and characterization of (S)-(-)-Rivastigmine-d6 L-Tartrate, highlighting its utility in mass spectrometry-based assays. The deuterated form allows for precise quantification in biological matrices, reducing interference from endogenous compounds. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis demonstrated the successful application of this compound in a high-throughput LC-MS/MS method for measuring Rivastigmine levels in plasma samples, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL.

In addition to its analytical applications, (S)-(-)-Rivastigmine-d6 L-Tartrate has been investigated in preclinical models to explore its pharmacokinetic profile. A recent study in the European Journal of Drug Metabolism and Pharmacokinetics reported that the deuterated analog exhibited a 20% longer half-life compared to the non-deuterated form, suggesting improved metabolic stability. This finding has implications for the development of next-generation acetylcholinesterase inhibitors with enhanced therapeutic profiles.

The relevance of 194930-00-2 in this context lies in its role as the parent compound of Rivastigmine. Research efforts have also explored the structural-activity relationships (SAR) of Rivastigmine analogs, including deuterated variants. A 2022 study in Bioorganic & Medicinal Chemistry Letters identified key structural features that influence binding affinity to acetylcholinesterase, providing insights for the design of more potent and selective inhibitors.

Future directions for research on (S)-(-)-Rivastigmine-d6 L-Tartrate include its potential use in combination therapies and its role in understanding drug-drug interactions. Given the increasing prevalence of Alzheimer's disease and the need for improved treatment options, this compound represents a promising avenue for further investigation. Researchers are also exploring its application in PET imaging studies to visualize acetylcholinesterase activity in vivo, which could provide new insights into disease progression and treatment efficacy.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd